4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with a pyridine ring and an isobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol typically involves the condensation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with isobutyl bromide under basic conditions . The reaction is carried out in a solvent such as methanol or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound binds to the active site of enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and thereby reducing the breakdown of carbohydrates.
Metal Complex Formation: Acts as a ligand to form stable metal complexes, which can exhibit unique catalytic properties.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the isobutyl group.
5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar triazole and pyridine rings but different substituents.
Uniqueness
4-Isobutyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific enzymes and its ability to form stable metal complexes .
Properties
Molecular Formula |
C11H14N4S |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
4-(2-methylpropyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H14N4S/c1-8(2)7-15-10(13-14-11(15)16)9-4-3-5-12-6-9/h3-6,8H,7H2,1-2H3,(H,14,16) |
InChI Key |
BEAXAUSOJOBNBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CN=CC=C2 |
Origin of Product |
United States |
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